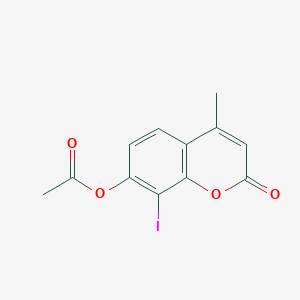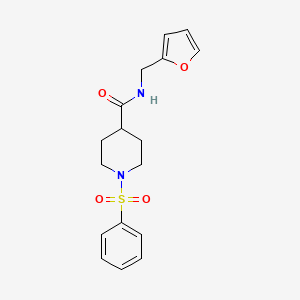![molecular formula C16H15N3O2 B5888123 1-[2-(3-phenoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5888123.png)
1-[2-(3-phenoxyphenoxy)ethyl]-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PPET is a triazole compound that was first synthesized in 2010 by a group of researchers at the University of California, San Diego. Since then, it has been used in various scientific research studies due to its unique properties. PPET has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
PPET works by inhibiting the activity of specific enzymes that are involved in the regulation of various cellular processes. This inhibition leads to the disruption of cellular signaling pathways, which can ultimately lead to cell death. PPET has been found to be particularly effective in the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and physiological effects:
PPET has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells, as well as to reduce the formation of new blood vessels that are necessary for tumor growth. In addition, PPET has been found to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
PPET has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized, and it has been shown to be effective in the inhibition of specific enzymes and signaling pathways. However, there are also some limitations to the use of PPET in lab experiments. It has been found to have low solubility in water, which can make it difficult to work with in certain experiments. In addition, PPET has been found to have some toxicity in certain cell types, which may limit its use in certain applications.
Orientations Futures
There are a number of future directions for the study of PPET. One potential area of research is the development of new therapeutic agents based on the structure of PPET. Researchers may also investigate the potential use of PPET in combination with other drugs or therapies to enhance its effectiveness. In addition, further studies may be conducted to better understand the mechanism of action of PPET and its effects on cellular signaling pathways. Ultimately, the study of PPET has the potential to lead to the development of new and effective treatments for a variety of diseases.
In conclusion, PPET is a triazole compound that has been widely used in scientific research for its unique properties. It has potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. PPET works by inhibiting the activity of specific enzymes that are involved in the regulation of various cellular processes. It has been found to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells and neuroprotective effects. While there are some limitations to the use of PPET in lab experiments, there are also a number of future directions for its study that may lead to the development of new and effective treatments for a variety of diseases.
Méthodes De Synthèse
PPET can be synthesized through a multistep process that involves the reaction of 3-phenoxyphenol with 2-bromoethylamine hydrobromide, followed by the reaction with sodium azide and copper(I) iodide. The final step involves the reaction of the resulting compound with acetic anhydride and triethylamine. The synthesis method of PPET is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
PPET has been widely used in scientific research studies due to its unique properties. It has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. PPET has also been used in the study of protein-protein interactions, as well as in the development of new drugs and therapies.
Propriétés
IUPAC Name |
1-[2-(3-phenoxyphenoxy)ethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-5-14(6-3-1)21-16-8-4-7-15(11-16)20-10-9-19-13-17-12-18-19/h1-8,11-13H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSBBZHFZAWAQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate](/img/structure/B5888046.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5888054.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5888060.png)
![1-[(3-carboxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B5888092.png)
![N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5888095.png)

![(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5888108.png)


![1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B5888131.png)
![nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5888136.png)
![4-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5888143.png)
